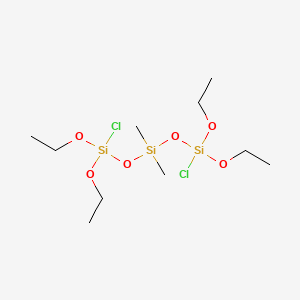![molecular formula C25H16N2O2 B14504269 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their diverse biological activities, including anti-cancer properties. This compound is characterized by the presence of a nitrophenyl group attached to an ethenyl linkage, which is further connected to a benzo[c]acridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 7-amino-1,2,3,4-tetrahydrobenzo[c]acridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA-binding agent.
Medicine: Investigated for its anti-cancer properties, particularly its ability to inhibit topoisomerases, which are enzymes involved in DNA replication.
Mécanisme D'action
The mechanism of action of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerases, enzymes that regulate the topological states of DNA during replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative known for its use as a nucleic acid-selective fluorescent dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An anti-cancer drug that also targets topoisomerases.
Uniqueness
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is unique due to the presence of the nitrophenyl group, which enhances its ability to interact with DNA and potentially increases its anti-cancer efficacy. The ethenyl linkage also contributes to its distinct chemical properties and reactivity compared to other acridine derivatives.
Propriétés
Formule moléculaire |
C25H16N2O2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
7-[2-(4-nitrophenyl)ethenyl]benzo[c]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-21-22-7-3-4-8-24(22)26-25-20-6-2-1-5-18(20)12-16-23(21)25/h1-16H |
Clé InChI |
MQKIWXFENMDSPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


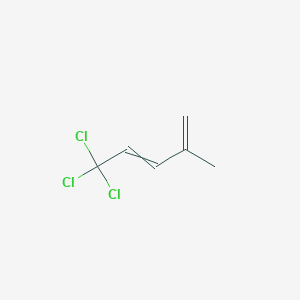
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
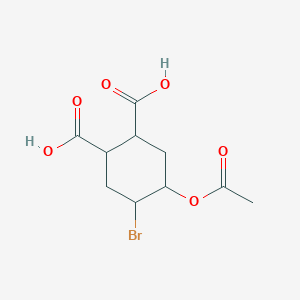
methylidene}hydroxylamine](/img/structure/B14504210.png)
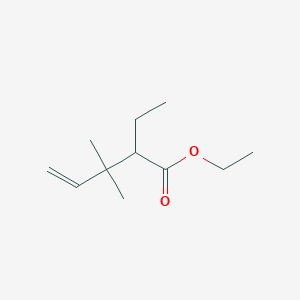
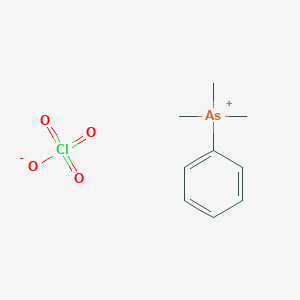
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
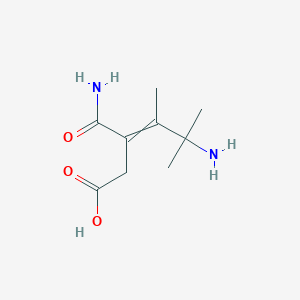

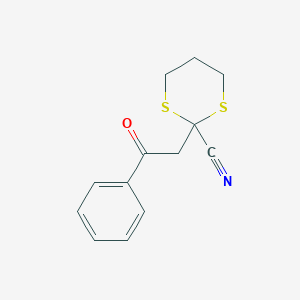
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
